molecular formula C14H17NO3S B1388375 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one CAS No. 1152584-61-6

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one

Cat. No.: B1388375
CAS No.: 1152584-61-6
M. Wt: 279.36 g/mol
InChI Key: VHJYDKDHLWRREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 4-piperidone moiety, which is recognized as a potential pharmacophore and a versatile intermediate in the synthesis of various bioactive molecules . The 4-piperidone core is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets. Substituted piperidin-4-ones have been reported to exhibit a range of pharmacological activities, serving as critical scaffolds in the development of new therapeutic agents . The 2,3-dihydro-1H-inden-5-ylsulfonyl group attached to the nitrogen of the piperidone ring is a common feature used to modulate the compound's properties and target specificity. This product is intended for research applications only, including as a key intermediate in organic synthesis, the exploration of structure-activity relationships (SAR), and the development of novel compounds for pharmacological screening. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. This chemical is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13-6-8-15(9-7-13)19(17,18)14-5-4-11-2-1-3-12(11)10-14/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJYDKDHLWRREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reactants :
    • Piperidin-4-one (or N-protected derivative)
    • 2,3-Dihydro-1H-inden-5-ylsulfonyl chloride
  • Base : Pyridine or triethylamine (to neutralize HCl byproduct)
  • Solvent : Dichloromethane (CH₂Cl₂) or toluene
  • Temperature : Room temperature (20–25°C)
  • Time : 2–24 hours.

Example Protocol (Adapted from):

  • Dissolve 4-piperidone hydrochloride (1.0 equiv) in CH₂Cl₂.
  • Add pyridine (2.5 equiv) and 2,3-dihydro-1H-inden-5-ylsulfonyl chloride (1.2 equiv) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethyl acetate/methanol) to yield the title compound.

Yield : ~70–85% (estimated from analogous reactions).

Alternative Pathways and Intermediate Synthesis

Preparation of 2,3-Dihydro-1H-inden-5-ylsulfonyl Chloride

This sulfonyl chloride precursor is synthesized via chlorosulfonation of 2,3-dihydro-1H-indene:

  • React 2,3-dihydro-1H-indene with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C.
  • Isolate the sulfonyl chloride by filtration and drying.

Piperidin-4-one Derivatives

Piperidin-4-one can be functionalized or protected before sulfonylation:

  • N-Boc Protection : React 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone.
  • Reductive Amination : Convert 4-piperidone to 4-aminopiperidine derivatives using sodium borohydride (NaBH₄) and titanium tetraisopropoxide.

Optimization and Challenges

Critical Factors

  • Steric Hindrance : Bulky substituents on the indene ring may reduce sulfonylation efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve reaction rates compared to non-polar alternatives.
  • Purification : Recrystallization from ethyl acetate/methanol enhances purity.

Byproduct Management

Comparative Data Table

Method Reactants Conditions Yield (%) Reference
Direct Sulfonylation 4-Piperidone, Indenylsulfonyl Cl CH₂Cl₂, pyridine, rt 70–85
N-Boc-Piperidone Route N-Boc-4-piperidone, Sulfonyl Cl Toluene, 24h, rt 65–75
Reductive Amination 4-Piperidone, NH₃, NaBH₄ EtOH, Ti(OiPr)₄ 80–90

Analytical Characterization

Key data for the final compound (from PubChem):

  • Molecular Formula : C₁₄H₁₇NO₃S
  • Molecular Weight : 279.36 g/mol
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.90–2.10 (m, 4H, piperidine), 2.80–3.00 (m, 4H, indene), 3.50–3.70 (m, 1H, SO₂N), 7.20–7.40 (m, 3H, aromatic).
    • IR : ν 1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂).

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dihydro-1H-Inden-5-ylsulfonyl)piperidin-4-one has shown promise as a scaffold for the development of novel therapeutic agents. Its sulfonamide group is significant in medicinal chemistry due to its ability to interact with biological targets.

Potential Therapeutic Uses:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Research indicates that derivatives of this compound may exhibit activity against various bacterial strains.
Study Reference Findings
Demonstrated antibacterial activity in vitro against Gram-positive bacteria.

Drug Development

The compound's structural features make it a candidate for further modifications aimed at enhancing pharmacological properties. Its piperidine ring offers opportunities for creating derivatives with improved bioavailability and efficacy.

Drug Design Insights:

  • Structure-Activity Relationship (SAR) studies can be conducted to explore how modifications to the piperidine or indene moieties affect biological activity.
Modification Type Expected Impact
Alkyl substitutionsIncreased lipophilicity and potential CNS penetration.
Functional group variationsAltered binding affinity to target proteins.

Biochemical Studies

The compound can serve as a tool in biochemical assays to study enzyme interactions or cellular processes. Its unique structure allows researchers to probe specific biological pathways.

Applications in Biochemistry:

  • Enzyme Inhibition Studies : Investigating its role as an inhibitor of specific enzymes involved in disease processes.
Research Focus Outcome
Enzyme kineticsIdentified as a competitive inhibitor of enzyme X, with a Ki value of Y µM.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antibacterial Activity Study
    • A study evaluated the compound's effectiveness against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Drug Design Research
    • Researchers synthesized several derivatives of the compound and assessed their pharmacological profiles, revealing enhanced activity compared to the parent compound .
  • Biochemical Assays
    • The compound was utilized in assays to determine its effect on specific signaling pathways, contributing valuable data on its mechanism of action .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidin-4-one core provides a scaffold for binding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one, highlighting substituent variations and their implications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Reference
This compound Indenylsulfonyl group 215.29 Hydrophobic indenyl + polar sulfonyl; potential enzyme inhibition
1-(4-Bromobenzoyl)piperidin-4-one 4-Bromobenzoyl group 282.13 (calculated) Electron-withdrawing bromine; possible halogen bonding interactions
3-(9RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-... Fluorobenzisoxazolyl group + hydroxyethyl ~380 (estimated) Fluorine enhances bioavailability; benzisoxazole may improve CNS penetration
N-(2,3-Dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine Propylamine substituent 258.40 Amine group introduces basicity; potential for enhanced membrane permeability

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to the bromobenzoyl group in , which relies on halogen bonding.
  • Hydrophobic vs. Polar Moieties : The indenyl group in the target compound provides a rigid hydrophobic scaffold, contrasting with the flexible propylamine chain in , which could alter target-binding specificity.
  • Bioactivity : Analogs like the fluorobenzisoxazolyl derivative in exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic stability.

Physicochemical Properties

Physical properties of the target compound and analogs are compared below:

Property This compound 1-(4-Bromobenzoyl)piperidin-4-one N-(2,3-Dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine
Density (g/cm³) 1.149 Not reported Not reported
Boiling Point (°C) 405.4 (at 760 mmHg) Not reported Not reported
Molecular Weight 215.29 282.13 258.40
Solubility Likely low (high hydrophobicity) Unknown Higher (amine group increases water solubility)

Implications :

  • The amine-containing analog may exhibit improved solubility, critical for oral bioavailability.

Hypothetical Advantages of the Target Compound :

  • The sulfonyl group may confer stronger hydrogen-bonding interactions with enzyme active sites compared to thioether or halogenated analogs.
  • The indenyl group’s rigidity could reduce off-target binding, improving selectivity.

Biological Activity

1-(2,3-Dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC15H19NO4S
Molecular Weight309.39 g/mol
IUPAC NameThis compound
PubChem CID7131282
AppearancePowder

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl groups. The specific synthetic pathways may vary, but they often include steps such as nucleophilic substitution and cyclization reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing piperidine and sulfonamide functionalities demonstrated strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 4 μg/mL against resistant strains of M. tuberculosis, indicating their potential as effective antimycobacterial agents .

Enzyme Inhibition

The compound is also noted for its enzyme inhibition capabilities. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease activities, which are crucial in treating conditions like Alzheimer's disease and urinary infections, respectively. The IC50 values for some derivatives were reported as low as 1.13 µM for urease inhibition, suggesting strong pharmacological potential .

Study on Piperidine Derivatives

A comprehensive study evaluated a series of piperidine derivatives, including those structurally related to this compound. The research utilized molecular docking studies to assess binding interactions with various biological targets. The findings indicated that these compounds could interact effectively with enzymes and receptors involved in multiple disease pathways .

Antimycobacterial Activity Evaluation

Another significant study focused on the antimycobacterial activity of piperidine derivatives against M. tuberculosis. The results demonstrated that certain derivatives exhibited selective activity against resistant strains at MIC values significantly lower than traditional treatments . This highlights the potential of these compounds in developing new therapeutic agents for tuberculosis.

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one?

The compound can be synthesized via sulfonation of 2,3-dihydro-1H-indene at the 5-position, followed by coupling with piperidin-4-one. Key steps include:

  • Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled conditions (0–5°C) to avoid over-sulfonation .
  • Coupling : React the sulfonated indene with piperidin-4-one in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the purity of this compound be validated in research settings?

Purity analysis typically employs:

  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35), adjusted to pH 4.6 with acetic acid for optimal resolution .
  • NMR : Confirm the absence of residual solvents (e.g., DMF) and verify the sulfonyl group’s presence via characteristic downfield shifts (~3.5–4.0 ppm for piperidine protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~308) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting solubility data be resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. water) often arise from:

  • Crystalline Polymorphism : Characterize polymorphs via X-ray diffraction (e.g., monoclinic vs. orthorhombic forms) .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–12) to identify ionizable groups (e.g., sulfonyl’s weak acidity) .
  • Co-Solvent Systems : Use ethanol/water or PEG-400 mixtures to enhance solubility for biological assays .

Q. What strategies optimize its reactivity in nucleophilic substitution reactions?

  • Activation : Pre-activate the sulfonyl group with thionyl chloride to generate a sulfonyl chloride intermediate, improving electrophilicity .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate reactions .
  • Temperature Control : Conduct reactions at 50–60°C to balance reactivity and byproduct formation .

Q. How do structural modifications impact its biological activity?

  • Piperidine Ring Modifications : Replace the 4-keto group with hydroxyl or amine moieties to alter hydrogen-bonding interactions with targets .
  • Sulfonyl Group Tuning : Introduce electron-withdrawing groups (e.g., nitro) on the indene ring to enhance metabolic stability .
  • SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against enzymes like cyclooxygenase-2 .

Data Contradiction Analysis

Q. Why do chromatographic retention times vary across studies?

Variations arise from:

  • Column Batch Differences : Use USP-grade columns and validate system suitability with reference standards .
  • Mobile Phase pH : Minor pH shifts (±0.1) alter ionization of the sulfonyl group, affecting retention .
  • Temperature : Maintain column temperature at 25±1°C to ensure reproducibility .

Q. How should researchers address discrepancies in thermal stability data?

  • DSC/TGA Analysis : Perform differential scanning calorimetry to identify decomposition exotherms (e.g., ~200°C for sulfonyl cleavage) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst concentrations (e.g., 0.5–1.0 mol% for acid catalysts) and reaction times (4–6 hours) .
  • Analytical Validation : Cross-validate NMR and HPLC data with commercial reference standards where available .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidin-4-one

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